molecular formula C21H18N2OS B4704399 2-(Ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

2-(Ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B4704399
M. Wt: 346.4 g/mol
InChI Key: XPBWAELCEYSERW-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a pyridine-based small molecule characterized by a trifunctionalized aromatic core. The pyridine ring is substituted at position 2 with an ethylsulfanyl (thioether) group, at position 4 with a 2-methoxyphenyl moiety, and at position 6 with a phenyl group, while position 3 features a cyano (-CN) substituent. The ethylsulfanyl group contributes moderate lipophilicity, while the 2-methoxyphenyl substituent introduces steric and electronic effects due to the ortho-methoxy group. The cyano group enhances molecular polarity and may participate in hydrogen bonding or dipole interactions.

Properties

IUPAC Name

2-ethylsulfanyl-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-3-25-21-18(14-22)17(16-11-7-8-12-20(16)24-2)13-19(23-21)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBWAELCEYSERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the Ethylsulfanyl Group: This step often involves a nucleophilic substitution reaction where an ethylsulfanyl group is introduced to the pyridine ring.

    Addition of the Methoxyphenyl and Phenyl Groups: These groups can be added through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Carbonitrile Group: This can be achieved through a cyanation reaction, where a suitable cyanide source is used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile exhibit inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell survival and proliferation.

  • Case Study: PERK Inhibition
    • Background: The protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is implicated in the unfolded protein response (UPR), which is crucial for tumor survival under stress conditions.
    • Findings: Inhibitors targeting PERK have shown promise in reducing tumor growth and enhancing the efficacy of existing chemotherapy agents. The compound's structure suggests it may act as a selective inhibitor of PERK, potentially leading to apoptosis in cancer cells under stress conditions .

Antimicrobial Properties

Pyridine derivatives have been documented for their antimicrobial and antiviral activities. The presence of the ethylsulfanyl and methoxy groups may enhance the compound's interaction with microbial targets.

  • Antimicrobial Efficacy:
    • Research has demonstrated that pyridine compounds can inhibit various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Microbial StrainInhibition Percentage (%)
Staphylococcus aureus58
Escherichia coli55
Candida albicansModerate

Neuroprotective Effects

Emerging studies suggest that pyridine derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

  • Mechanism of Action:
    • These compounds may modulate neurotransmitter systems or reduce oxidative stress, contributing to neuronal survival under pathological conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions
  • Carbonitrile formation via appropriate precursors.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The table below summarizes key structural differences between the target compound and analogues from the evidence:

Compound Name (Source) Position 2 Position 4 Position 6 Core
Target Compound Ethylsulfanyl (S-C₂H₅) 2-Methoxyphenyl Phenyl Pyridine
2-Ethoxy-4-(4-methylphenyl)-6-phenyl... () Ethoxy (O-C₂H₅) 4-Methylphenyl Phenyl Pyridine
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)... () 4-Methylpiperazinyl Phenyl Thiophen-2-yl Pyridine
4-(4-Chlorophenyl)-2-(1H-indol-3-yl)-6-phenyl... () 1H-Indol-3-yl 4-Chlorophenyl Phenyl Pyridine
6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile () - Trifluoromethylphenyl - Pyrimidine

Key Observations:

  • Position 2 Variations: The ethylsulfanyl group (target) is less polar but more lipophilic than the ethoxy group in ’s compound. Thioethers are also more resistant to oxidative metabolism compared to ethers . The indol-3-yl group () provides a bulky, hydrogen-bond-capable substituent, likely improving aqueous solubility but reducing membrane permeability .
  • The trifluoromethylphenyl group () is strongly electron-withdrawing, which may enhance metabolic stability and target binding in electron-deficient environments .
  • Core Heterocycle Variations:

    • Pyrimidine-based compounds () exhibit greater electron deficiency due to two nitrogen atoms in the ring, favoring interactions with electron-rich biological targets (e.g., DNA or kinase enzymes) .

Physicochemical and Pharmacokinetic Implications

  • Solubility: The 2-methoxyphenyl group may reduce aqueous solubility compared to the 4-methylpiperazinyl substituent (), which is protonatable at physiological pH .
  • Metabolic Stability: Thioethers (target) are less prone to oxidative cleavage than ethers (), suggesting a longer half-life .

Biological Activity

2-(Ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of pyridine derivatives typically involves various organic reactions. For this compound, the synthesis can be achieved through a multi-step process involving nucleophilic substitutions and cyclization reactions. The specific synthetic route may vary based on the desired substituents and yields.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains:

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Compound AE. coli55 μg/mL
Compound BS. aureus75 μg/mL

In a study, pyridine derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored, particularly in relation to their ability to inhibit viral replication. Compounds similar to this compound have been tested against various viruses, showing promising results in inhibiting viral entry and replication pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of a series of pyridine derivatives against clinical isolates of E. coli and S. aureus. The derivatives exhibited varying degrees of activity, with some compounds achieving MIC values lower than traditional antibiotics .
  • Antiviral Mechanism Exploration : Another investigation focused on the mechanism of action of pyridine derivatives against influenza virus. The study found that certain derivatives could interfere with viral RNA synthesis, suggesting a potential pathway for therapeutic application .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(Ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, and how can reaction conditions be optimized?

Answer:
A solvent-free protocol using solid sodium ethoxide as a base can achieve high yields (e.g., >90%) for structurally analogous pyridine-3-carbonitriles. Key steps include cyclocondensation of substituted ketones with malononitrile derivatives under controlled heating (80–100°C). Optimization involves monitoring reaction time (typically 4–6 hours) and stoichiometric ratios (1:1.2 ketone to malononitrile) to minimize byproducts like unreacted intermediates . For ethylsulfanyl group incorporation, thiol-alkylation post-cyclization is recommended to avoid sulfur oxidation during synthesis .

Basic: What spectroscopic and chromatographic techniques are critical for functional group characterization?

Answer:

  • FT-IR : Confirm nitrile (C≡N stretch: 2220–2240 cm⁻¹) and ethylsulfanyl (C–S stretch: 650–700 cm⁻¹) groups.
  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and methoxy/ethylsulfanyl substituents (e.g., methoxy at δ ~3.8 ppm).
  • HPLC-PDA : Employ C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace byproducts .

Advanced: How can crystallographic data discrepancies arising from structural isomerism or misassignment be resolved?

Answer:
Discrepancies in positional isomerism (e.g., methoxyphenyl vs. chlorophenyl substitution) require cross-validation via:

  • Single-crystal X-ray diffraction (SC-XRD) : Refine using SHELXL (isotropic displacement parameters, R-factor <0.05) to confirm bond lengths/angles (e.g., C–S: ~1.78 Å, C≡N: ~1.15 Å) .
  • DFT calculations : Compare experimental and computed 1H^1 \text{H}-NMR chemical shifts (RMSD <0.3 ppm) to validate substituent positions .
  • Corrigenda review : Cross-check published corrections for analogous compounds to avoid misnaming (e.g., positional vs. numerical substituent errors) .

Advanced: What strategies mitigate crystal twinning or disorder during structural refinement?

Answer:

  • Data collection : Use high-resolution datasets (θmax >25°, redundancy >4) to resolve overlapping reflections.
  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals (e.g., monoclinic systems with β ≈90°) and PART instructions for disordered moieties (e.g., ethylsulfanyl rotamers) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···N contacts) to identify packing anomalies .

Advanced: How can computational modeling predict the reactivity of the carbonitrile group in catalytic or biological systems?

Answer:

  • DFT/Molecular docking : Calculate frontier molecular orbitals (HOMO-LUMO gap: ~4–5 eV) to assess electrophilicity of the nitrile group.
  • MD simulations : Model solvation effects (e.g., in DMSO/water) to predict hydrolysis stability (half-life >24 hours at pH 7) .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., antifungal IC50_{50}) to guide derivatization .

Basic: What purification techniques ensure high-purity isolates for pharmacological assays?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to isolate crystalline product (yield: 70–80%).
  • Flash chromatography : Optimize silica gel elution (hexane/ethyl acetate, 3:1) with TLC monitoring (Rf ≈0.4) .

Advanced: How are mechanistic pathways validated for byproduct formation during synthesis?

Answer:

  • LC-MS/MS : Identify byproducts (e.g., des-cyano intermediates) via m/z fragmentation patterns.
  • Kinetic studies : Monitor Arrhenius parameters (Ea ≈50–60 kJ/mol) to distinguish cyclization vs. dimerization pathways .
  • In situ IR : Track nitrile consumption (2220 cm⁻¹ peak decay) to confirm reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Ethylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

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